

Application Notes and Protocols for Nickel-Cobalt Thin Film Deposition by Sputtering

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Compound of Interest

Compound Name: Nickel-cobalt

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These application notes provide a detailed, step-by-step guide for the deposition of **nickel-cobalt** (Ni-Co) alloy thin films using the magnetron sputtering technique. This document outlines the necessary equipment, experimental protocols, and characterization methods to achieve high-quality films with tailored properties for a variety of applications, including magnetic storage media, sensors, and catalysis.

Introduction to Ni-Co Thin Film Deposition by Sputtering

Magnetron sputtering is a physical vapor deposition (PVD) technique that is highly effective for producing uniform and adhesive thin films with precise control over composition and thickness. [1][2] In this process, a target material (in this case, nickel and cobalt) is bombarded with energetic ions from a plasma, causing atoms to be ejected or "sputtered" from the target surface. These sputtered atoms then travel through a vacuum chamber and deposit onto a substrate, forming a thin film. [1][3]

Co-sputtering of nickel and cobalt allows for the fabrication of alloy thin films with magnetic and electrical properties that can be tuned by adjusting the relative deposition rates of the two materials. This is typically achieved by independently controlling the power supplied to the individual nickel and cobalt sputtering targets.

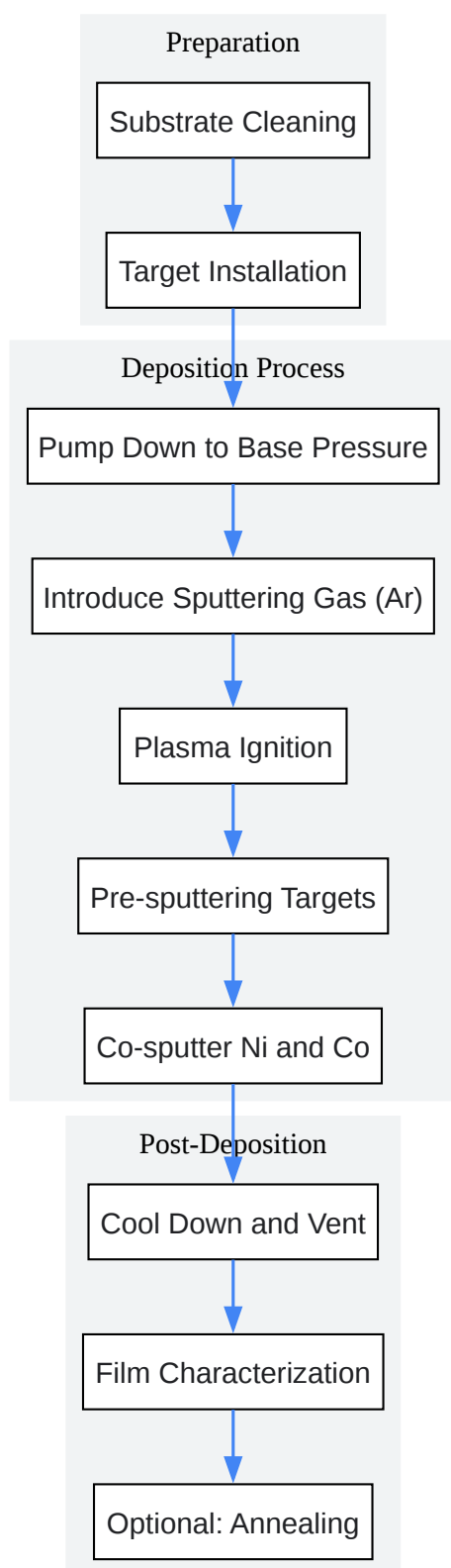
Experimental Apparatus and Materials

A standard magnetron sputtering system is required for the deposition of Ni-Co thin films. The key components include:

- **Vacuum Chamber:** A high-vacuum or ultra-high-vacuum (UHV) chamber capable of reaching a base pressure in the range of 10^{-6} to 10^{-8} Torr.[2]
- **Sputtering Sources (Magnetrons):** At least two magnetrons, one for the nickel target and one for the cobalt target. These can be powered by Direct Current (DC) or Radio Frequency (RF) power supplies. For conductive targets like Ni and Co, DC magnetron sputtering is often preferred due to its higher deposition rates.[2]
- **Power Supplies:** Independent DC or RF power supplies for each magnetron to allow for precise control over the sputtering rate of each material.
- **Targets:** High-purity nickel and cobalt sputtering targets (typically 99.95% or higher).
- **Substrate Holder:** A mechanism to hold the substrate in place, often with the capability for rotation to improve film uniformity and heating to control substrate temperature.
- **Gas Inlet System:** A mass flow controller to precisely regulate the flow of inert sputtering gas (typically Argon).
- **Vacuum Pumping System:** A combination of roughing pumps (e.g., rotary vane pump) and high-vacuum pumps (e.g., turbomolecular or cryogenic pump).
- **Substrates:** The choice of substrate will depend on the intended application. Common substrates include silicon wafers, glass slides, and flexible polymers.
- **Process Control System:** Software and hardware for monitoring and controlling deposition parameters such as pressure, power, gas flow, and substrate temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the deposition of Ni-Co thin films via co-sputtering.



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Caption: Experimental workflow for Ni-Co thin film deposition by sputtering.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the deposition of Ni-Co thin films. The specific parameters should be optimized based on the desired film properties and the specific sputtering system being used.

Step 1: Substrate Preparation

- Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.
- For enhanced adhesion, a final in-situ plasma etch of the substrate can be performed within the sputtering chamber prior to deposition.[\[4\]](#)

Step 2: System Preparation

- Securely mount the high-purity nickel and cobalt targets onto their respective magnetrons.
- Load the cleaned substrates onto the substrate holder in the vacuum chamber.
- Ensure the chamber is properly sealed.

Step 3: Pumping Down to Base Pressure

- Evacuate the chamber to a base pressure of at least 10^{-6} Torr to minimize the presence of residual gases that could contaminate the film.[\[2\]](#)

Step 4: Deposition Process

- Introduce high-purity argon (Ar) gas into the chamber using the mass flow controller to reach the desired working pressure. A typical working pressure range for sputtering is 1 to 20 mTorr.
- Set the substrate temperature, if required. The temperature can influence the film's crystallinity and microstructure.
- Apply power to the Ni and Co targets to ignite the plasma.

- Pre-sputter the targets for 5-10 minutes with the substrate shutter closed. This step removes any oxide layer or contaminants from the target surfaces.
- Open the substrate shutter to begin the co-deposition of the Ni-Co thin film onto the substrate.
- Maintain the desired deposition time to achieve the target film thickness. The deposition rate is influenced by the sputtering power, working pressure, and target-to-substrate distance.^[4]

Step 5: Post-Deposition

- After the desired deposition time, turn off the power to the magnetrons and close the substrate shutter.
- Turn off the argon gas supply.
- Allow the substrate to cool down to room temperature before venting the chamber to atmospheric pressure with an inert gas like nitrogen.
- Carefully remove the coated substrates from the chamber.

Step 6: (Optional) Post-Deposition Annealing

- To improve the crystallinity and modify the magnetic properties of the deposited films, a post-deposition annealing step can be performed. This is typically done in a tube furnace under a controlled atmosphere (e.g., vacuum or inert gas) at temperatures ranging from 200°C to 500°C.

Data Presentation: Sputtering Parameters and Resulting Film Properties

The following tables summarize typical sputtering parameters and their influence on the properties of sputtered Ni-Co and similar alloy thin films. The exact values will vary depending on the specific sputtering system and desired film characteristics.

Table 1: Typical Sputtering Parameters for Ni-Co Thin Film Deposition

Parameter	Typical Range	Effect on Film Properties
Base Pressure	10^{-6} - 10^{-8} Torr	Lower base pressure leads to higher film purity.[2]
Working Pressure (Ar)	1 - 20 mTorr	Affects deposition rate and film density. Lower pressure can increase the mean free path of sputtered atoms, leading to a denser film.[5]
Sputtering Power (DC)	50 - 500 W	Directly controls the deposition rate and can influence film composition in co-sputtering. [4]
Substrate Temperature	Room Temp. - 500 °C	Higher temperatures can promote crystallinity and grain growth, affecting magnetic and electrical properties.
Deposition Time	1 - 60 min	Determines the final film thickness.
Target-to-Substrate Distance	5 - 15 cm	Influences deposition rate and film uniformity.
Substrate Rotation	5 - 20 rpm	Improves film thickness and compositional uniformity.

Table 2: Example of Co-sputtering Parameters and Resulting Ni-Cr Film Composition

While this data is for Ni-Cr, it illustrates the principle of controlling composition through power ratios, which is directly applicable to Ni-Co co-sputtering.

Ni Target Power (W)	Cr Target Power (W)	Resulting Ni Content (at.%)	Resulting Cr Content (at.%)
100	50	~67	~33
100	100	~50	~50
50	100	~33	~67

Source: Adapted from principles described in composition control by co-sputtering.[6]

Table 3: Influence of Deposition Parameters on Magnetic Properties of NiFeCo Thin Films

This table for a similar ternary alloy highlights the expected trends for Ni-Co films.

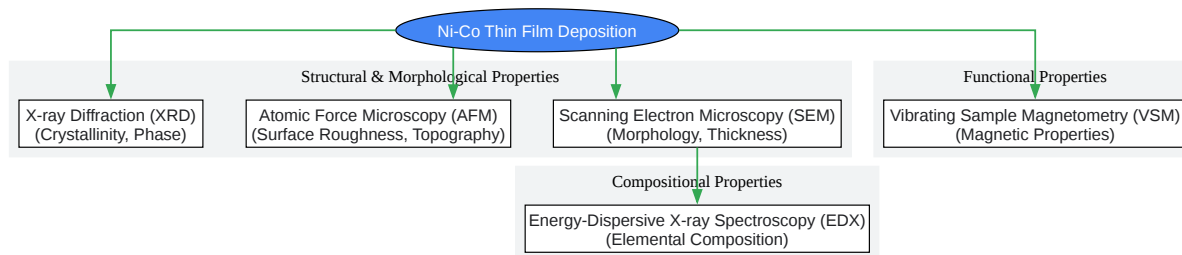
Film Thickness (nm)	Deposition Pressure (mTorr)	Coercivity (Hc) (Oe)	Saturation Magnetization (Ms) (emu/cm ³)
50	3	2.5	850
50	7	4.0	820
200	3	1.8	950
200	7	2.8	930

Source: Adapted from trends observed in the magnetic properties of sputtered thin films.[7]

Characterization of Ni-Co Thin Films

After deposition, the Ni-Co thin films should be characterized to determine their physical, structural, and functional properties.

Logical Relationship of Characterization Techniques



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Caption: Key characterization techniques for sputtered Ni-Co thin films.

Detailed Methodologies for Key Experiments:

- X-ray Diffraction (XRD):
 - Objective: To determine the crystal structure, phase composition, and crystallite size of the Ni-Co thin film.
 - Protocol:
 - Mount the coated substrate on the XRD sample holder.
 - Use a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Scan the sample over a 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of $2^\circ/\text{min}$.
 - Analyze the resulting diffraction pattern to identify the crystallographic phases present (e.g., face-centered cubic Ni-Co alloy) and calculate the crystallite size using the Scherrer equation.

- Atomic Force Microscopy (AFM):
 - Objective: To characterize the surface topography and roughness of the deposited film.[8]
 - Protocol:
 - Mount a small piece of the coated substrate on an AFM stub.
 - Use a standard silicon nitride tip in tapping mode.
 - Scan a representative area of the film surface (e.g., 1x1 μm^2 and 5x5 μm^2).
 - Analyze the AFM images to determine the root-mean-square (RMS) roughness and visualize the surface morphology.
- Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX):
 - Objective: To observe the surface morphology and cross-sectional thickness of the film, and to determine its elemental composition.[8]
 - Protocol:
 - For cross-sectional imaging, carefully cleave the coated substrate.
 - Mount the sample on an SEM stub using carbon tape.
 - If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.
 - Obtain secondary electron images of the surface and cross-section at various magnifications.
 - Perform EDX analysis on a representative area of the film surface to quantify the atomic percentages of nickel and cobalt.
- Vibrating Sample Magnetometry (VSM):

- Objective: To measure the magnetic properties of the Ni-Co thin film, including the magnetic hysteresis (M-H) loop, saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).
- Protocol:
 - Cut a small, well-defined sample from the coated substrate.
 - Mount the sample in the VSM with the magnetic field applied in the plane of the film.
 - Apply a sweeping magnetic field (e.g., from -10 kOe to +10 kOe) and measure the corresponding magnetic moment of the sample.
 - Plot the M-H loop and extract the key magnetic parameters.

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